Hexachlorocyclohexane

Catalog No.
S1799627
CAS No.
319-86-8
M.F
C₆H₆Cl₆
M. Wt
290.83
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexachlorocyclohexane

CAS Number

319-86-8

Product Name

Hexachlorocyclohexane

IUPAC Name

1,2,3,4,5,6-hexachlorocyclohexane

Molecular Formula

C₆H₆Cl₆

Molecular Weight

290.83

InChI

InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H

SMILES

C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl

Synonyms

(1α,2α,3α,4β,5α,6β)-1,2,3,4,5,6-Hexachlorocyclohexane; Delta-BHC; δ-1,2,3,4,5,6-Hexachlorocyclohexane; δ-666; δ-BHC; δ-Benzene hexachloride; δ-HCH; δ-Hexachlorocyclohexane; δ-Lindane

Historical Use in Agriculture

Lindane's insecticidal properties were discovered in the mid-20th century. Due to its broad-spectrum effectiveness against various insects, it became a popular choice for agricultural applications. Research studies from that era focused on:

  • Efficacy against target pests: Scientists investigated lindane's effectiveness in controlling specific insect populations on various crops. These studies documented its success against beetles, weevils, and other agricultural pests [1].
  • Application methods: Research explored different application methods, such as spraying or dusting, to optimize its use and maximize pest control efficiency [2].

[1] Insights Into the Biodegradation of Lindane (γ-Hexachlorocyclohexane) Using a Microbial System - PMC - NCBI )[2] Lindane: Uses, Interactions, Mechanism of Action | DrugBank Online DrugBank, a knowledge base for drugs, drug targets and drug actions:

Environmental Concerns

Despite its initial success, research also identified the environmental drawbacks of lindane. Studies revealed its persistence in the environment, meaning it breaks down slowly and can accumulate in soil and water. This persistence led to concerns about:

  • Wildlife toxicity: Research documented the harmful effects of lindane on non-target organisms, including birds, fish, and beneficial insects [3].
  • Bioaccumulation: Studies showed that lindane can accumulate in the food chain, posing a threat to higher-level predators, including humans [4].

[3] Correlation between Lindane Use and the Incidence of Thyroid Cancer in the United States: An Ecological Study - PMC - NCBI )[4] Insights Into the Biodegradation of Lindane (γ-Hexachlorocyclohexane) Using a Microbial System - PMC - NCBI )

Limited Use in Modern Research

Due to the environmental concerns and the emergence of safer alternatives, the use of lindane in agriculture has been largely discontinued. Scientific research on lindane has shifted its focus towards:

  • Environmental remediation: Current research explores methods to remove lindane from contaminated environments using biodegradation or other techniques [5].
  • Health effects: Some studies continue to investigate the potential health risks associated with lindane exposure in humans [6].

[5] Insights Into the Biodegradation of Lindane (γ-Hexachlorocyclohexane) Using a Microbial System - PMC - NCBI )[6] Correlation between Lindane Use and the Incidence of Thyroid Cancer in the United States: An Ecological Study - PMC - NCBI )

Hexachlorocyclohexane, with the chemical formula C₆H₆Cl₆, is a polyhalogenated organic compound consisting of a six-carbon cyclohexane ring, each carbon atom substituted with one chlorine atom. This compound exists in several isomeric forms, including alpha-hexachlorocyclohexane, beta-hexachlorocyclohexane, gamma-hexachlorocyclohexane (commonly known as lindane), and delta-hexachlorocyclohexane. The compound is characterized by its white to yellowish or brownish crystalline powder form and a musty odor. Hexachlorocyclohexane has been widely used as an insecticide and is recognized for its persistence in the environment and potential toxicity to humans and wildlife .

Lindane acts as a neurotoxin in insects and mites. It disrupts the function of their nervous system by interfering with the flow of chloride ions across nerve cell membranes. This disrupts nerve impulses, leading to paralysis and death of the parasite [].

Physical and Chemical Properties

  • Melting point: 112-114 °C []
  • Boiling point: Decomposes at around 180 °C []
  • Solubility: Slightly soluble in water (9 mg/L), but more soluble in organic solvents like fats and oils []
  • Stability: Moderately stable under normal conditions, but decomposes in light and heat []

Lindane is a hazardous compound with several safety concerns:

  • Toxicity: Lindane is toxic to humans and animals through inhalation, ingestion, or skin contact. Exposure can cause neurological symptoms like dizziness, tremors, and seizures in severe cases [].
  • Environmental Impact: Lindane is persistent in the environment, accumulating in soil and water. It can bioaccumulate in the food chain, posing a threat to wildlife [].
  • Carcinogenic Potential: The International Agency for Research on Cancer (IARC) classifies Lindane as a possible human carcinogen (Group 2B) [].

Hexachlorocyclohexane can be synthesized through the chlorination of benzene under radical addition conditions. The reaction proceeds as follows:

C6H6+3Cl2C6H6Cl6+3HClC_6H_6+3Cl_2\rightarrow C_6H_6Cl_6+3HCl

This process involves three successive radical dichlorination steps, resulting in the formation of various isomers of hexachlorocyclohexane. The reaction conditions favor the addition of chlorine atoms rather than substitution due to the high bond dissociation energy of C–H bonds in benzene .

In terms of degradation, hexachlorocyclohexane can undergo both SN2 (nucleophilic substitution) and E2 (elimination) pathways. Studies have shown that these pathways can vary depending on environmental conditions such as temperature and the presence of catalysts .

Hexachlorocyclohexane can be synthesized via several methods:

  • Photochlorination of Benzene: This method utilizes chlorine gas in the presence of ultraviolet light or other radical initiators to produce a mixture of isomers.
  • Electrophilic Aromatic Substitution: Chlorine reacts with benzene under specific conditions to yield chlorinated products.
  • Fractional Crystallization: This technique is employed to isolate specific isomers from technical-grade hexachlorocyclohexane mixtures, particularly to obtain high-purity gamma-hexachlorocyclohexane .

Hexachlorocyclohexane has been primarily used for:

  • Agricultural Insecticide: The gamma isomer (lindane) is effective against pests on crops and livestock.
  • Pharmaceuticals: Lindane has been utilized in treating scabies and lice infestations.
  • Wood Preservation: It has applications in protecting wooden structures from insect damage .

Research on hexachlorocyclohexane interactions primarily focuses on its degradation pathways and toxicological effects. Studies have demonstrated that hexachlorocyclohexane can interact with various enzymes that facilitate its breakdown in biological systems. Understanding these interactions is crucial for assessing environmental persistence and potential health risks associated with exposure .

Hexachlorocyclohexane shares similarities with several other organochlorine compounds, notably:

Compound NameStructureMain UseToxicity Level
Lindane (Gamma-Hexachlorocyclohexane)C₆H₆Cl₆InsecticideHigh
Dichloro-Diphenyl-TrichloroethaneC₁₄H₉Cl₅InsecticideVery High
ChlordaneC₁₀H₁₃Cl₈InsecticideHigh
AldrinC₁₂H₈Cl₆InsecticideHigh
EndrinC₁₂H₈Cl₆InsecticideHigh

Uniqueness of Hexachlorocyclohexane:

  • Hexachlorocyclohexane's unique structure allows for multiple stereoisomers, which differ significantly in their biological activity and toxicity levels.
  • Its persistence as an environmental pollutant contrasts with some other organochlorines that degrade more readily.

XLogP3

3.8

Wikipedia

Lindane
1,2,3,4,5,6-hexachlorocyclohexane

FDA Medication Guides

Lindane

Drug Warnings

Adverse CNS effects, including dizziness and seizures, have been reported with lindane. While seizures generally have been associated with ingestion or misuse of lindane, seizures and deaths rarely have been reported following a single application of lindane shampoo or lotion used according to the manufacturers' directions. Infants, children, geriatric patients, patients weighing less than 50 kg, and patients with certain other skin conditions may be at greater risk of serious neurotoxicity than other individuals. Although the relationship to lindane is unknown, headache, pain, and paresthesia have been reported with lindane shampoo or lotion.
Alopecia, dermatitis, pruritus, and urticaria have been reported in patients using lindane shampoo or lotion.
In patients with scabies or pediculosis, pruritus (caused by an acquired sensitivity to the ectoparasites and their products) frequently persists for one to several weeks following treatment with the drug; this reaction does not indicate treatment failure and is not an indication for further treatment. Oral antihistamines and/or topical corticosteroids may be used to help relieve pruritus.
Aplastic anemia has been reported with prolonged administration of lindane lotion. Inhalation of lindane vapors may produce headache, nausea, vomiting, and irritation of eyes, nose, and throat.
For more Drug Warnings (Complete) data for Lindane (17 total), please visit the HSDB record page.

Biological Half Life

18 hours
31.08 Days
Half-life: Children: 17-22 hours
The elimination half-life of lindane is 21 hours in adults.
The half-life of lindane in blood is approximately 18 hours.
... We present a case of a massive suicidal ingestion of lindane in which the patient survived the ingestion, though he did expire shortly thereafter from an unrelated cause pre-discharge. Pharmacokinetic analysis of serum lindane concentrations was performed with Phoenix WinNONLIN. The estimated distribution half-life for lindane was 10.3 hr, and the terminal half-life was 162.9 hr ... .
For more Biological Half-Life (Complete) data for Lindane (6 total), please visit the HSDB record page.
The half-life for the clearance of alpha-HCH from depot fat was found to be 6.9 days in female rats and 1.6 days in male rats. ...After a single oral dose of 200 mg/kg body weight /to Wistar rats/, the approximate half-life in females for the elimination from brain was 6 days.
... After administration of a single oral dose of 200 mg/kg bw /beta-HCH to Wistar rats/; the approximate half-life for elimination from the brain was 20 days in females.
...The absorption of beta-HCH from the gastrointestinal tract in mice was 80-95%, most of this being accumulated in adipose tissue. The elimination followed a 2-stage mechanism, the half-life for the first stage being 2.5 days and that for the second stage being 18 days. The half-life for clearance from blood in rats (sex not specified) was 1 month, and the half-life for clearance from fat was 14 days in male rats and 28 days in female rats. ...A half-life for clearance from "internal organs" of 22 days in female rats /was reported/. A half-life of 20 days for the clearance from the brain of female rats was reported. In cows the half-life for clearance from fat was 4.2-22.0 weeks. The elimination in humans was slow after continuous exposure ceased, the concentration in fatty tissues decreasing only slightly over several years.

Use Classification

Hazardous Air Pollutants (HAPs)
Agrochemicals -> Insecticides, Rodenticides
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Health Hazards -> Carcinogens
Cosmetics -> Hair conditioning; Skin conditioning
INSECTICIDES

Methods of Manufacturing

Lindane can be prepared from benzene and chlorine by photochlorination. The resulting benzene hexachloride consists of isomers of which only the gamma-isomer (lindane) is desired, and is obtained by treatment of the reaction mixture with methanol or acetic acid, in which only the alpha and beta isomers dissolve readily.
Preparation: T. Hardie, United States of America patent 2218148 (1940 to ICI).
Lindane is extracted from HCH by use of selected solvents, the most common of which is methanol. The gamma-isomer so obtained is treated with nitric acid to remove odor.
Chlorination of benzene in actinic light.
Prepared by the chlorination of benzene in the presence of sunlight.
Technical benzene hexachloride is produced by either batch or continuous methods at 15-25 °C in glass reactors.
Photochlorination of benzene to produce technical benzene hexachloride containing mixture of isomers (55 to 70% alpha-isomer); component of by-product of chlorinations to produce chlorobenzene, dichlorobenzene, and tetrachloroethylene
Technical grade HCH was produced by the photochlorination of benzene, yielding a mixture of alpha-, beta, gamma, delta, and epsilon-hexachlorocyclohexane.
In sunlight and in the absence of oxygen and substitution catalysts, chlorine and bromine combine with benzene, forming hexachlorocyclohexanes.
Technical grade hexachlorocyclohexane was produced by the photochlorination of benzene, yielding a mixture of alpha-, beta, gamma, delta, and epsilon-hexachlorocyclohexane.

General Manufacturing Information

Cyclohexane, 1,2,3,4,5,6-hexachloro-, (1.alpha.,2.alpha.,3.beta.,4.alpha.,5.beta.,6.beta.)-: ACTIVE
Cyclohexane, 1,2,3,4,5,6-hexachloro-, (1.alpha.,2.beta.,3.alpha.,4.beta.,5.alpha.,6.beta.)-: ACTIVE
Cyclohexane, 1,2,3,4,5,6-hexachloro-, (1.alpha.,2.alpha.,3.alpha.,4.beta.,5.alpha.,6.beta.)-: ACTIVE
Cyclohexane, 1,2,3,4,5,6-hexachloro-, (1.alpha.,2.alpha.,3.beta.,4.alpha.,5.alpha.,6.beta.)-: ACTIVE
Cyclohexane, 1,2,3,4,5,6-hexachloro-, (1.alpha.,2.alpha.,3.alpha.,4.beta.,5.beta.,6.beta.)-: INACTIVE
The WHO Recommended Classification of Pesticides by Hazard identifies gamma-HCH (Lindane) (technical grade) as Class II: moderately hazardous; Main Use: insecticide. According to the Rotterdam Convention, export of a chemical can only take place with the prior informed consent of the importing Party. The Prior Informed Consent (PIC) procedure is a means for formally obtaining and disseminating the decisions of importing countries as to whether they wish to receive future shipments of a certain chemical and for ensuring compliance to these decisions by exporting countries. The aim is to promote a shared responsibility between exporting and importing countries in protecting human health and the environment from the harmful effects of such chemicals. ... The Rotterdam Convention (which entered into force on 24 February 2004) built on the voluntary PIC procedure which was initiated by UNEP and FAO in 1989. ... The use and production of ... lindane is prohibited or severely restricted by the Stockholm convention on persistent organic pollutants, which entered into force on 17 May, 2004.
Registration Notes: Outside USA: Sevidol (trade name) in India and Vietnam. Use banned in Canada.
Lindane was first registered in the U.S. in the 1940s. Since that time, lindane has been registered for use on a wide variety of fruit and vegetable crops (including seed treatment), ornamental plants, tobacco, greenhouse vegetables and ornamentals, forests, Christmas tree plantations, log dips, livestock dips, household sprays, domestic outdoor and indoor use by homeowners (including dog dips, household sprays, and shelf paper), commercial food or feed storage areas and containers, wood or wooden structures sites, and human skin/clothing (a military use). In 1977, EPA initiated a Rebuttable Presumption Against Registration (RPAR) review of lindane, now called a Special Review, that resulted in the cancellation of lindane uses in smoke fumigation devices for indoor domestic use. Following the RPAR, EPA issued a Registration Standard for Lindane in September 1985 that included a requirement for the submission of additional data to support lindane registration and to address exposure concerns. Between 1993 and 1998, long-range transport and environmental concerns about lindane increased; in response to these concerns, lindane registrants voluntarily cancelled all registered uses of lindane in 1998 and 1999, except for seed treatment uses on 19 agricultural crops and a dog mange treatment. The dog mange use was voluntarily cancelled in December 2001. Finally, in 2001 and 2002, the registrants voluntarily cancelled all but the following six lindane seed treatment uses: barley, corn, oats, rye, sorghum, and wheat. As of 2002, the only remaining agricultural uses for lindane were six seed treatment uses being that are being addressed in this document. Any of these past uses potentially result in continued exposures to lindane today due to its persistent, bioaccumulative nature and potential for long-range transport.
/The term "lindane" has been used to describe the technical product, BHC/. "Benzene hexachloride", a term firmly established by usage, is a misnomer for 1,2,3,4,5,6-hexachlorocyclohexane. ... The technical product is a mixture of isomers of this ... and related compounds.
For more General Manufacturing Information (Complete) data for Lindane (11 total), please visit the HSDB record page.
BHC no longer produced or sold for domestic /USA/ use per EPA regulations.
Method of purification: Fractional crystallization. The technical grade may run 10-15% gamma isomer but can be brought up to 99% (lindane).
Registration Notes: USA: No longer produced or sold for domestic use.
The WHO Recommended Classification of Pesticides by Hazard identifies HCH (technical grade) as Class II: moderately hazardous; Main Use: insecticide. /According to the Rotterdam Convention, export of a chemical can only take place with the prior informed consent of the importing Party. The Prior Informed Consent (PIC) procedure is a means for formally obtaining and disseminating the decisions of importing countries as to whether they wish to receive future shipments of a certain chemical and for ensuring compliance to these decisions by exporting countries. The aim is to promote a shared responsibility between exporting and importing countries in protecting human health and the environment from the harmful effects of such chemicals. ... The Rotterdam Convention (which entered into force on 24 February 2004) built on the voluntary PIC procedure which was initiated by UNEP and FAO in 1989.... The use and production of ... HCH is prohibited or severely restricted by the Stockholm convention on persistent organic pollutants, which entered into force on 17 May, 2004./
For more General Manufacturing Information (Complete) data for Hexachlorocyclohexanes (8 total), please visit the HSDB record page.
The content of isomers in technical BHC varies depending on the manufacturing conditions. An example of the range of isomers follows: alpha, 55-70%; beta, 6-8%; gamma, 10-18%; delta, 3-4%; epsilon isomer, very small amounts
Technical grade HCH contains 60-70% alpha-, 5-12% beta-, 10-15% gamma, 6-10% delta-, and 3-4% epsilon-hexachlorocyclohexane
Technical grade HCH was banned for production and use in the United States in 1976, but may still be used in other countries.
Isomers are separated by fractional crystallization from organic solvents.
Technical grade hexachlorocyclohexane contains 5-12% beta- hexachlorocyclohexane.
Technical grade hexachlorocyclohexane was banned for production and use in the United States in 1976, but may still be used in other countries.
beta-Hexachlorocyclohexane (beta-HCH) is the most recalcitrant among the alpha-, beta-, gamma-, and delta-isomers of HCH and causes serious environmental pollution problems.

Analytic Laboratory Methods

Method: NIOSH 5502, Issue 2; Procedure: gas chromatography with electrolytic conductivity detector; Analyte: lindane; Matrix: air; Detection Limit: 3 ug/sample.
Method: AOAC 990.06; Procedure: gas chromatography with electron capture detection; Analyte: lindane; Matrix: drinking water; Detection Limit: 0.01 ug/L.
Method: ASTM D5812; Procedure: capillary column gas chromatography with electron capture detection; Analyte: lindane; Matrix: finished drinking water; Detection Limit: 0.03 ug/L.
Method: ASTM D5175; Procedure: microextraction and gas chromatography with electron capture detection; Analyte: lindane; Matrix: finished drinking water, drinking water during intermediate stages of treatment, and the raw source water; Detection Limit: 0.04 ug/L.
For more Analytic Laboratory Methods (Complete) data for Lindane (40 total), please visit the HSDB record page.
Method: Modern Water 76300; Procedure: immunoassay; Analyte: hexachlorocyclohexane; Matrix: soils/sediment; Detection Limit: 0.4 ug/g.
Infrared spectrophotometric method applicable to products formulated with technical BHC.
Isomers of hexachlorocyclohexane were estimated by GC/MS/selected ion monitoring with authentic deuterated isomers as internal standards. From recovery experiments, satisfactory results were obtained, and total hexachlorocyclohexane levels in 19 field soil samples ranged from non-detected to 0.169 ppm.
Hexachlorocyclohexane was detected in air by dechlorination and application of the microdiffusion and spectrophotometric method.
For more Analytic Laboratory Methods (Complete) data for Hexachlorocyclohexanes (10 total), please visit the HSDB record page.
Method: AOAC 990.06; Procedure: gas chromatography; Analyte: alpha-hexachlorocyclohexane; Matrix: drinking water; Detection Limit: 0.02 ug/L.
Method: ASTM D5812; Procedure: capillary column gas chromatography with electron capture detection; Analyte: alpha-hexachlorocyclohexane; Matrix: finished drinking water; Detection Limit: 0.02 ug/L.
Method: EPA-EAD 608; Procedure: gas chromatography with electron capture detection; Analyte: alpha-hexachlorocyclohexane; Matrix: municipal and industrial discharges; Detection Limit: 0.003 ug/L.
Method: EPA-NERL 625; Procedure: gas chromatography with electron capture detection; Analyte: alpha-hexachlorocyclohexane; Matrix: municipal and industrial discharges; Detection Limit: not provided.
For more Analytic Laboratory Methods (Complete) data for alpha-Hexachlorocyclohexane (22 total), please visit the HSDB record page.
Method: ASTM D5812; Procedure: capillary column gas chromatography with electron capture detection; Analyte: beta-hexachlorocyclohexane; Matrix: finished drinking water; Detection Limit: 0.02 ug/L.
Method: EPA-EAD 608; Procedure: gas chromatography with electron capture detection; Analyte: beta-hexachlorocyclohexane; Matrix: municipal and industrial discharges; Detection Limit: 0.006 ug/L.
Method: EPA-NERL 625; Procedure: gas chromatography with electron capture detection; Analyte: beta-hexachlorocyclohexane; Matrix: municipal and industrial discharges; Detection Limit: 4.2 ug/L.
Method: EPA-NERL 525.2; Procedure: gas chromatography/mass spectrometry; Analyte: beta-hexachlorocyclohexane; Matrix: finished drinking water, source water, or drinking water in any treatment stage; Detection Limit: 0.31 ug/L.
For more Analytic Laboratory Methods (Complete) data for beta-Hexachlorocyclohexane (20 total), please visit the HSDB record page.
Method: AOAC 990.06; Procedure: gas chromatography; Analyte: delta-hexachlorocyclohexane; Matrix: drinking water; Detection Limit: 0.01 ug/L.
Method: ASTM D5812; Procedure: capillary column gas chromatography with electron capture detection; Analyte: delta-hexachlorocyclohexane; Matrix: finished drinking water; Detection Limit: 0.02 ug/L.
Method: EPA-EAD 608; Procedure: gas chromatography with electron capture detection; Analyte: delta-hexachlorocyclohexane; Matrix: municipal and industrial discharges; Detection Limit: 0.009 ug/L.
Method: EPA-NERL 625; Procedure: gas chromatography with electron capture detection; Analyte: delta-hexachlorocyclohexane; Matrix: municipal and industrial discharges; Detection Limit: 3.1 ug/L.
For more Analytic Laboratory Methods (Complete) data for delta-Hexachlorocyclohexane (17 total), please visit the HSDB record page.

Clinical Laboratory Methods

Method: EPA-OW/OST 1699; Procedure: high resolution gas chromatography combined with high resolution mass spectrometry; Analyte: lindane; Matrix: tissue; Detection Limit: 9 pg/L.
Method: NOAA-NST 130.11; Procedure: gas chromatography with electron capture detection; Analyte: lindane; Matrix: marine animal tissues; Detection Limit: 0.25 ng/g.
A method for determination of concentrations of polychlorinated biphenyl congeners (PCB-28, 52, 101, 118, 138, 153, 156, and 187) and organochlorine pesticides (hexachlorobenzene, alpha-hexachlorocyclohexane, beta-hexachlorocyclohexane, gamma-hexachlorocyclohexane, delta-hexachlorocyclohexane, p,p'-dichlorodiphenyl dichloroethylene, o,p'-dichlorodiphenyl trichloroethane, p,p'-dichlorodiphenyl dichloroethane, p,p'-dichlorodiphenyl trichloroethane, alpha-chlordane, gamma-chlordane, heptachlor, heptachlor epoxide, and aldrin) in human serum is developed. Recovery is assessed with artificial serum, in which PCBs and OCPs could not be detected. The method is then confirmed with pooled human serum. Experiments are performed by adding two concentrations of analytes (0.5 ug/L and 1.0 ug/L) to both matrices. The sample pretreatment process involves denaturing with a mixture of water-1-propanol (v:v, 85:15), extraction with a C-18 cartridge, and cleanup with an Alumina B cartridge. This process required about 2 mL of serum. The limit of detection ranged from 0.05-0.35 ug/L for all the analytes. Recovery of analytes at low and high spiking concentrations varied from 63-122% and 61-124% for artificial serum and pooled human serum, respectively. Relative standard deviation was lower than 16% and 18% for artificial serum and pooled human serum, respectively. Stability of the method, expressed as relative standard deviation, was lower than 14%. The method has been applied in epidemiological research.
Method: gas chromatography/electron capture detection, thin layer chromatography; Preparation: hydrolyze sample, acidify, extract with hexane, derivatize for GC/ECD or evaporate to a small volume for TLC; Analyte: phenolic metabolites of gamma-hexachlorocyclohexane; Matrix: urine; Detection Limit: 1ppb (GC/ECD), 1ppm (TLC). /From table/
For more Clinical Laboratory Methods (Complete) data for Lindane (12 total), please visit the HSDB record page.
... /BHC was/ analyzed (by gas-liquid chromatography) /in/ the body fat of stillborns and fetuses ...
Method: EPA-OW/OST 1699; Procedure: high resolution gas chromatography combined with high resolution mass spectrometry; Analyte: alpha-hexachlorocyclohexane; Matrix: tissue; Detection Limit: 7 pg/L.
Method: high-resolution gas chromatography/electron capture detection; Preparation: extract and concentrate serum using solid-phase extraction, elute with isooctane, inject; Analyte: alpha-hexachlorocyclohexane; Matrix: serum; Detection Limit: 0.18 ppm. /From table/
Method: gas chromatography/electron capture detection; Preparation: extract with hexane; Analyte: alpha-hexachlorocyclohexane; Matrix: serum; Detection Limit: 1 ppb. /From table/
For more Clinical Laboratory Methods (Complete) data for alpha-Hexachlorocyclohexane (11 total), please visit the HSDB record page.
Method: EPA-OW/OST 1699; Procedure: high resolution gas chromatography combined with high resolution mass spectrometry; Analyte: beta-hexachlorocyclohexane; Matrix: tissue; Detection Limit: 6 pg/L.
A method has been developed for determination of organochlorine contaminants in human adipose tissue. After fat extraction from the tissue with acetone-hexane 15 + 85, v/v), organochlorines were fractionated from fat by gel permeation chromatography with methylene chloride-cyclohexane (1 + 1, v/v) as solvent. After Florisil column cleanup, the GPC extract was analyzed by capillary column gas chromatography /utilizing/ two columns of different polarity. Compound identity was confirmed by gas chromatography-mass spectrometry using selected ion monitoring. Recoveries for fortification levels of 10-500 ng/g were greater than 80% /including beta-hexachlorocyclohexane/ except for trichlorobenzene and hexachlorobutadiene (calculated at 60%).
Method: gas chromatography/electron capture detection; Preparation: extract with hexane; Analyte: beta-hexachlorocyclohexane; Matrix: serum; Detection Limit: 1 ppb. /From table/
For more Clinical Laboratory Methods (Complete) data for beta-Hexachlorocyclohexane (14 total), please visit the HSDB record page.
Method: EPA-OW/OST 1699; Procedure: high resolution gas chromatography combined with high resolution mass spectrometry; Analyte: delta-hexachlorocyclohexane; Matrix: tissue; Detection Limit: 5 pg/L.
Method: gas chromatography/electron capture detection; Preparation: extract with acetic acid, cleanup with Florisil, elute with petroleum-diethyl ether; Analyte: delta-hexachlorocyclohexane; Matrix: semen; Detection Limit: not reported.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.
Store in a secure poison location. ... Store in tightly sealed containers in a cool, dry place away from light and incompatible materials. Protect containers against physical damage. A regulated, marked area should be established where this chemical is handled, used, or stored in compliance with OSHA Standard 1910.1045.
Store in dry place. Avoid exposure of product to extreme heat, strong alkalis, and powdered metals.
Commercially available lindane 1% shampoo and 1% lotion should be stored at a controlled room temperature of 15-30 °C.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

Lindane exposures do inhibit formation of liver tumors following exposures to aflatoxin B1, suggesting an activity other than tumor promotion for lindane. Enhancement of enzymatic deactivation of aflatoxin via induction of microsomal enzymes may play a role in this phenomenon.
The purpose of this study, carried out on male Wistar rats, was to evaluate the beneficial effects of supplementation with ascorbic acid (Vit C) and alpha-tocopherol (Vit E) or with Mg and Zn upon lindane-induced damages in liver and brain. Under our experimental conditions, lindane poisoning (5 mg/kg body weight per day for 3 days) resulted in (1) an increased level of plasma glucose, cholesterol and triglycerides, (2) an increased activity of LDH, ALP, AST, ALT, (3) an oxidative stress in liver and brain as revealed by an increased level of lipids peroxidation (TBARS) and a decrease of glutathione-peroxidase, superoxide dismutase and catalase activities in liver and brain. In conclusion, both Vit C+E or Mg+Zn treatments display beneficial effects upon oxidative stress induced by lindane treatment in liver and brain.
... This investigation was carried out to study the protective effects of gallic acid and quercetin against lindane-induced cardiotoxicity. Lindane (100 mg/kg body mass) was administered orally to rats for 30 days. Histological analysis revealed pathological changes in the heart of lindane-treated rats. Biochemical analysis of the lindane-treated animals showed elevated activity for serum marker enzymes, lipid peroxidation (LPO), and membrane-bound Ca(2+) ATPase, with a concomitant decrease in the level of non-enzymic antioxidant (GSH), enzymic antioxidants such as superoxide dismutase, catalase, glutathione peroxidase (GPx), and glutathione-S-transferase (GST), and membrane-bound ATPases like Na(+)/K(+) ATPase and Mg(2+) ATPase in heart tissue. The results suggest that gallic acid and quercetin offer protection against lindane-induced myocardial damage, possibly through maintaining levels of endogenous antioxidant enzymes and membrane bound ATPase activity, as well as inhibiting lipid peroxidation.
/The study objective was/ to assess the effect of quercetin (flavonoid) against lindane induced alterations in lipid profile of Wistar rats. Rats were administered orally with lindane (100 mg/kg body weight) and quercetin (10 mg/kg body weight) for 30 days. After the end of treatment period lipid profile was estimated in serum and tissue. Elevated levels of serum cholesterol, triglycerides, low density lipoprotein (LDL), very Low Density Lipoprotein (VLDL) and tissue triglycerides, cholesterol with concomitant decrease in serum HDL and tissue phospholipids were decreased in lindane treated rats were found to be significantly decreased in the quercetin and lindane co-treated rats. Our study suggests that quercetin has hypolipidemic effect and offers protection against lindane induced toxicity in liver by restoring the altered levels of lipids. The quercetin cotreatment along with lindane for 30 days reversed these biochemical alterations in lipids induced by lindane.
For more Interactions (Complete) data for Lindane (14 total), please visit the HSDB record page.
Pentylenetetrazol-antagonistic action was a property of 4 isomers tested orally for their ability to reduce the sensitivity of rats to the convulsant action of pentylenetetrazol. Minimally effective concn of HCH in rat brain was on order of beta-HCH greater than gamma-HCH greater than delta-HCH which was greater than alpha-HCH.
... Xylene, used as solvent in commercial sheep-dip concentrate, enhances the toxicity of HCH.
The action of hexachlorocyclohexane and chlorpropham alone and in combination was observed in male albino rats. The animals were given daily oral doses of hexachlorocyclohexane at 60 mg/kg/day, chlorpropham at 50 mg/kg/day, or hexachlorocyclohexane at 60 mg/kg/day plus chlorpropham at 50 mg/kg/day for 30 days. No significant clinical symptoms of toxicity or death were noted in animals exposed to either of the chemicals alone or together for the 30 day period at these dose levels. The liver showed a significant weight increase after the combined treatment and after treatment with hexachlorocyclohexane. Treatment with chlorpropham alone caused a decrease in liver weight. HCH alone caused a decrease in aspartate-aminotransferase activity of the liver, but no such changes were noted with other treatments. The activity of liver alanine-aminotransferase was lowered significantly after chlorpropham treatment, while the enzyme activity increased substantially after hexachlorocyclohexane plus chlorpropham treatments. The activity of alkaline-phosphatase in liver and serum revealed a consistently significant rise after all treatments. The activity of lactate dehydrogenase recorded a marked decrease after chlorpropham and hexachlorocyclohexane alone, but not with their combination. No significant morphological changes were noted in the vital organs following any of the treatments, nor was there any change in the level of hemoglobin or red and white blood cell counts in the different treatment groups.
Repeated dermal application of hexachlorocyclohexane (100 mg/kg/day) or methyl parathion (2 mg/kg/day) individually or in combination for 7, 15 and 30 days produced pathomorphological changes in skin, liver, kidney and brain of female rats along with significant enzymatic alterations in the activity of transaminase, alkaline phosphatase lactic dehydrogenase and acetylcholinesterase. The two insecticides in combination though produced severe toxicity on day 30 than at other periods, the changes were not suggestive of any additive or potentiation effect at the test doses.
For more Interactions (Complete) data for Hexachlorocyclohexanes (6 total), please visit the HSDB record page.
The effects of an intraperitoneal injection of alpha-HCH (99.0%) in corn oil (80-480 mg/kg body weight) on the accumulation of cerebellar cyclic GMP in male CD-1 mice /were studied/. Alpha-HCH decreased the accumulation of cerebellar cyclic GMP and also prevented the increase in cyclic GMP resulting from lindane treatment.
...If neoplastic lesions were induced by a single dose of diethylnitrosamine, 75 or 150 mg/kg, subsequent treatment with alpha-HCH led to the appearance of hepatocellular carcinoma within 7 months, hepatocellular carcinomas were found in 18 of 21 rats treated with both agents, but in only 3 of 26 animals treated with diethylnitrosamine alone. It is unclear from determination of tumor number alone whether alpha-HCH and similar xenobiotic inducers are initiating carcinogens or merely promote tumorigenesis from spontaneous lesions.
... The CNS-related pharmacological and biochemical effects of gamma-HCH and the non-convulsant isomer alpha-HCH /were compared/. The studies were carried out on male CD-1 mice injected intraperitoneally with a single alpha-HCH (in corn oil) dose of 80-400 mg/kg body weight. Alpha-HCH inhibited the myoclonic jerk and tonic/clonic activity of pentylenetetrazole (PTZ) but increased the tonic/clonic activity and lethality of picrotoxin (PIC) (PTZ and PIC were given as a single ip injection of 50 mg/kg and 20 mg/kg body weight, respectively). The highest dose of alpha-HCH caused a significant decrease in motor activity. Gamma-HCH inhibited the binding of /(3)H-t-butylbicycloorthobenzoate/ to mouse whole brain membranes. Furthermore, this isomer is a weak inhibitor of GABA-stimulated uptake of 36wCl into mouse brain neurosynaptosome preparations in vitro. The non-seizure-inducing alpha-HCH has biochemical and pharmacological effects in the CNS which differ from those of the gamma-HCH.
...The effects of an intraperitoneal injection of alpha-HCH (99.0%) in corn oil (80-480 mg/kg body weight) on the accumulation of cerebellar cyclic GMP in male CD-1 mice /were studied/. Alpha-HCH decreased the accumulation of cerebellar cyclic GMP and also prevented the increase in cyclic GMP resulting from lindane treatment. Furthermore, alpha-HCH inhibited the binding of (3)H-TBOB (a ligand for the GABA-A-receptor-linked chloride channel) in mouse cerebellum.
... Studies showed that technical polychlorinated biphenyl (kanechlors) promoted induction of hepatic tumors by beta-BHC. ...
... /Beta-HCH/ counteracts effects of gamma-isomer so that mortality is reduced when same dosage of lindane is accompanied by equal or especially somewhat greater dosage of ... beta-isomer. ... A reduced proportion of animals treated with Cardiazol, Picrotoxin, or Coramine have fits if they receive ... beta-BHC also.
... /It/ counteracts effects of gamma-isomer so that mortality is reduced when same dosage of lindane is accompanied by equal or ... greater dosage of ... delta isomer. ... The strong inhibitory action of gamma-isomer toward convulsions caused by Cardiazol is reduced by simultaneous admin of ... delta-isomer ...
The effects of the organochlorine (OC) liver tumor promoter heptachlor epoxide (HE) and a related non-tumor promoting OC, delta-hexachlorocyclohexane (delta-HCH), on the dynamics of intracellular calcium (Ca2+) were investigated in mouse 1c1c7 hepatoma cells. HE induced a non-capacitative, Ca2+ entry-like phenomenon, which was transient and concentration-dependent with 10 and 50 uM HE. The plasma membrane Ca2+ channel blocker SKF-96365 antagonized this HE-induced Ca2+ entry. delta-HCH failed to induce Ca2+ entry, rather it antagonized the HE-induced Ca2+ entry. Both HE and delta-HCH induced Ca2+ release from endoplasmic reticulum (ER) at treatment concentrations as low as 10 uM; at 50 uM, the former induced 5x as much Ca2+ release as the latter. The HE-induced Ca2+ release from the ER was antagonized using the IP3 receptor/channel blocker xestospongin C, suggesting that HE induces ER Ca2+ release through the IP3 receptor/channel pore. These results show that the effect of HE on cellular Ca2+ mimics that of mitogens such as epidermal and hepatocyte growth factors.
The differential effects of gamma- and delta-hexachlorocyclohexane isomers on 25 mM K(+)-evoked release of [(3)H]noradrenaline were studied in hippocampal slices treated with selected agents to activate or block L- and N-type Ca2+ and Na+ voltage-sensitive ion channels, Cl- transport and Ca(2+)-dependent protein activity. At maximally effective concentrations, the L- and N-type Ca2+ channel blockers nifedipine and omega-conotoxin, respectively, and the Na+ channel antagonist tetrodotoxin did not modify the enhancement of K(+)-evoked [(3)H]noradrenaline release induced by gamma-hexachlorocyclohexane. Likewise, under activation of protein kinase C by phorbol 12,13-dibutyrate (PDB) or inhibition of calmodulin by N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7), the stimulatory effect of gamma-hexachlorocyclohexane remained almost unchanged. The Cl- transport blocker 4,4-diisothiocyanato-stilbene-2,2'-disulfonic acid (DIDS) significantly reduced the effect of gamma-hexachlorocyclohexane on [(3)H]noradrenaline release. The enhanced release in the presence of Bay K 8644, the L-type Ca2+ channel activator, was significantly inhibited by nifedipine but not by delta-hexachlorocyclohexane. The combination of omega-conotoxin and tetrodotoxin with delta-hexachlorocyclohexane did not alter the [(3)H]noradrenaline release effects of each agent alone. Activation of protein kinase C in the presence of delta-hexachlorocyclohexane resulted in a reduction of the delta isomer effect and in a potentiation of the PDB effect. W-7 did not further facilitate the inhibition induced by delta-hexachlorocyclohexane alone. These data suggest that hexachlorocyclohexane isomers may modify K(+)-evoked [(3)H]noradrenaline release by interacting with presynaptic molecular processes involving changes in Cl- membrane permeability and intracellular Ca2+ homeostasis.

Stability Shelf Life

Stable under recommended storage conditions.
Decomposes in presence of alkali at ambient temperature, forming trichlorbenzenes, decomposes by powdered iron, aluminum and zinc.
Stable toward moderate heat but decomposed by alkaline substances.
Stable to light, heat, air, carbon dioxide and strong acids.
Considerable stability in acids, unstable in alkaline conditions. /From table/
Considerable stability in acids, unstable in alkaline condition. /from table/

Dates

Last modified: 08-15-2023
Brown VJ: Life after lindane in California. Environ Health Perspect. 2008 Mar;116(3):A128. [PMID:18335087]
Strong M, Johnstone P: Interventions for treating scabies. Cochrane Database Syst Rev. 2007 Jul 18;(3):CD000320. [PMID:17636630]

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